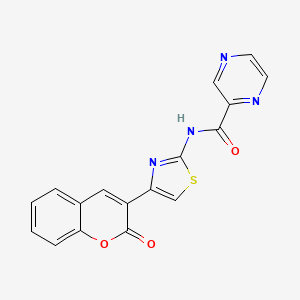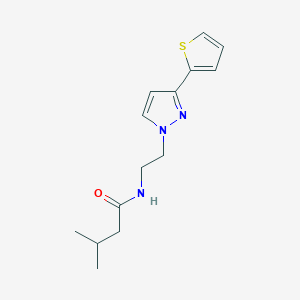
N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)benzamide” is a chemical compound. Its molecular formula is C23H26ClN5O and has a molecular weight of 423.94 .
Physical And Chemical Properties Analysis
The molecular formula of “N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)benzamide” is C23H26ClN5O and it has a molecular weight of 423.94 .
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known by the abbreviation SR141716, is a potent and selective antagonist for the CB1 cannabinoid receptor. Research utilizing AM1 molecular orbital method revealed distinct conformations of the compound, contributing to the development of unified pharmacophore models for the CB1 receptor ligands. This compound's interactions offer insights into the steric binding and potential antagonist or inverse agonist activities, depending on its conformations and interactions with the receptor (Shim et al., 2002).
Structure-Activity Relationships
A series of pyrazole derivatives, including SR141716A, was synthesized to explore the structure-activity relationships of cannabinoid receptor antagonists. This research aimed at identifying structural requirements for potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. The findings from these studies serve as a foundational element in the quest for more selective and potent cannabinoid ligands, offering therapeutic potential for antagonizing the harmful effects of cannabinoids (Lan et al., 1999).
Synthesis and Radiopharmaceutical Applications
The synthesis and characterization of cannabinoid receptor antagonists like SR141716 have been pivotal in advancing our understanding of cannabinoid receptor interactions. For instance, the tritiation of SR141716 through metallation–iodination–reduction processes provides valuable radioligands for studying cannabinoid receptors. These methodologies not only facilitate the exploration of cannabinoid pharmacology but also contribute to the development of diagnostic tools in neuroscience research (Seltzman et al., 2002).
Antagonism and Inverse Agonism Mechanisms
Investigations into the mechanism of action of SR141716A have demonstrated its role as an inverse agonist at the cannabinoid CB1 receptor. This research provides critical insights into the molecular interactions necessary for its antagonistic and inverse agonist activities. Understanding the interaction between SR141716A and specific amino acid residues within the CB1 receptor offers valuable information for designing drugs targeting cannabinoid receptors with improved efficacy and selectivity (Hurst et al., 2002).
Virtual Screening and Pharmacological Profiling
The application of virtual screening techniques targeting receptors like the urokinase receptor has identified compounds related to pyrazole carboxamide derivatives as potential therapeutic agents. This approach illustrates the broader applicability of pyrazole carboxamide structures in the discovery and development of new drugs with potential activities against various targets, further emphasizing the versatility and scientific value of compounds like N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)benzamide in pharmaceutical research (Wang et al., 2011).
Eigenschaften
IUPAC Name |
N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-17-8-6-15(7-9-17)20-19(14-24-26-20)22(29)27-12-10-18(11-13-27)25-21(28)16-4-2-1-3-5-16/h1-9,14,18H,10-13H2,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRLOEVVFXUZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)

![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)
![2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2879245.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2879246.png)
![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)
![5-amino-1-[(4-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2879249.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2879252.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)


